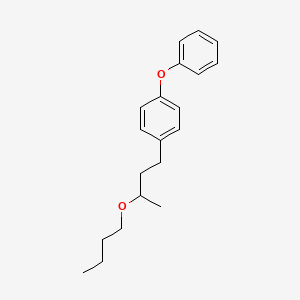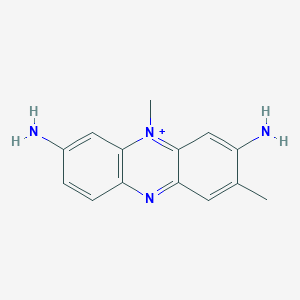
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol is a synthetic organic compound that belongs to the class of beta-adrenergic agonists. These compounds are known for their ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the regulation of heart rate, smooth muscle relaxation, and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated butanol derivative under basic conditions to form the phenoxy intermediate.
Introduction of the tert-butylamino group: The phenoxy intermediate is then reacted with tert-butylamine in the presence of a suitable catalyst to introduce the tert-butylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on beta-adrenergic receptors and related physiological processes.
Medicine: Potential therapeutic applications in treating conditions such as asthma, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to and activating beta-adrenergic receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase, which increases cyclic AMP (cAMP) levels and activates protein kinase A (PKA).
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar pharmacological effects.
Albuterol: A selective beta-2 adrenergic agonist used in the treatment of asthma.
Salmeterol: A long-acting beta-2 adrenergic agonist with prolonged effects.
Uniqueness
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol is unique due to its specific structural features, such as the tert-butylamino group and the 3,4-dimethylphenoxy moiety. These features may confer distinct pharmacological properties, such as receptor selectivity, potency, and duration of action.
Properties
CAS No. |
65701-89-5 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
3-(tert-butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-11-7-8-14(9-12(11)2)19-10-15(18)13(3)17-16(4,5)6/h7-9,13,15,17-18H,10H2,1-6H3 |
InChI Key |
DGCQKEMTEFKFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C(C)NC(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


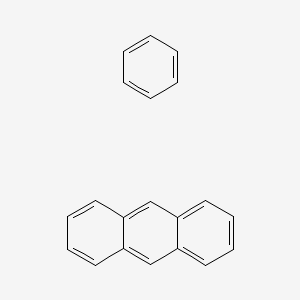
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
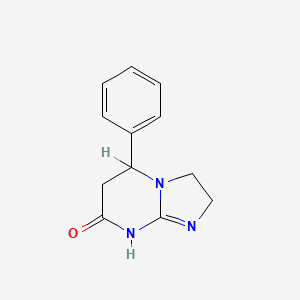
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)
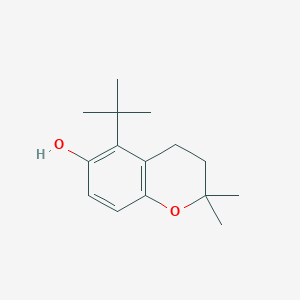
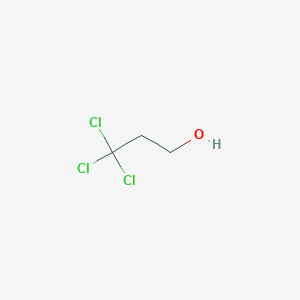

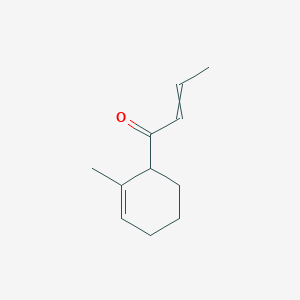
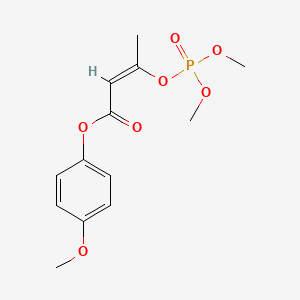
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
